molecular formula C18H19NO3 B4058955 (E)-N-(2,5-DIMETHOXYPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

(E)-N-(2,5-DIMETHOXYPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

Cat. No.: B4058955
M. Wt: 297.3 g/mol
InChI Key: BLKGKNAEHMIXKC-ACCUITESSA-N
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Description

(E)-N-(2,5-Dimethoxyphenyl)-2-methyl-3-phenyl-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a dimethoxyphenyl and a phenyl group

Scientific Research Applications

(E)-N-(2,5-Dimethoxyphenyl)-2-methyl-3-phenyl-2-propenamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,5-Dimethoxyphenyl)-2-methyl-3-phenyl-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and cinnamaldehyde.

    Condensation Reaction: The 2,5-dimethoxyaniline reacts with cinnamaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(2,5-Dimethoxyphenyl)-2-methyl-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-Dimethoxyphenyl)-2-methyl-3-phenyl-2-propenamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

    (E)-N-(2,5-Dimethoxyphenyl)-3-phenyl-2-propenamide: Similar structure but lacks the methyl group.

    (E)-N-(2,4-Dimethoxyphenyl)-2-methyl-3-phenyl-2-propenamide: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness: (E)-N-(2,5-Dimethoxyphenyl)-2-methyl-3-phenyl-2-propenamide is unique due to the specific positioning of the methoxy groups and the presence of the methyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(11-14-7-5-4-6-8-14)18(20)19-16-12-15(21-2)9-10-17(16)22-3/h4-12H,1-3H3,(H,19,20)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGKNAEHMIXKC-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2,5-DIMETHOXYPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N-(2,5-DIMETHOXYPHENYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

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